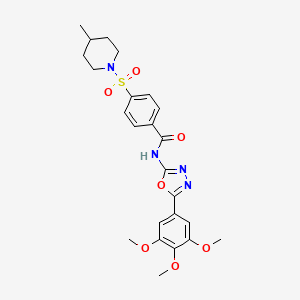

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound is a hybrid molecule incorporating three pharmacologically significant motifs:

- A 4-methylpiperidine sulfonyl group, which enhances solubility and membrane permeability.

- A 1,3,4-oxadiazole ring, a heterocycle known for diverse biological activities, including antimicrobial and anticancer properties.

- A 3,4,5-trimethoxyphenyl substituent, a structural feature associated with microtubule disruption and cytotoxicity in cancer therapeutics .

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O7S/c1-15-9-11-28(12-10-15)36(30,31)18-7-5-16(6-8-18)22(29)25-24-27-26-23(35-24)17-13-19(32-2)21(34-4)20(14-17)33-3/h5-8,13-15H,9-12H2,1-4H3,(H,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCLHEKQLCXDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C22H24N4O6S2

- Molecular Weight : 504.6 g/mol

- CAS Number : 922616-89-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide and oxadiazole moieties are known for their roles in modulating enzyme activities and receptor interactions. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds related to the piperidine structure have been evaluated against various bacterial strains and fungi. The compound of interest has shown promising results in inhibiting the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani .

Anticancer Potential

The oxadiazole moiety has been linked to anticancer activity due to its ability to induce apoptosis in cancer cells. A study focusing on similar oxadiazole derivatives demonstrated their efficacy in inhibiting cell proliferation in colorectal cancer models. Molecular docking analyses revealed that these compounds could effectively bind to key proteins involved in cancer progression .

Neuroprotective Effects

The piperidine component suggests potential neuroprotective effects. Research into related compounds indicates that they may enhance cognitive function by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain. This mechanism is particularly relevant for treating Alzheimer's disease .

Case Studies

- Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that specific structural modifications led to enhanced efficacy against both gram-positive and gram-negative bacteria .

- Anticancer Activity : In vitro studies on oxadiazole derivatives showed a significant reduction in cell viability in various cancer cell lines compared to control groups. The IC50 values were notably lower than those of standard chemotherapeutics used in clinical settings .

- Neuroprotective Studies : A study involving molecular docking simulations highlighted the binding affinity of piperidine derivatives towards AChE and BChE, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Data Tables

Scientific Research Applications

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific applications based on recent studies.

Antibacterial Activity

Studies have demonstrated that derivatives of oxadiazole and piperidine exhibit significant antibacterial properties. For instance:

- A synthesized series of compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , with some exhibiting strong inhibitory action against urease enzymes .

Anticancer Potential

The structural components of the compound suggest potential anticancer activity:

- Research on related sulfonamide derivatives has highlighted their ability to act as antitumor agents by targeting specific cancer cell lines. The incorporation of oxadiazole rings is believed to enhance cytotoxic effects through various mechanisms .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been explored:

- Several studies have reported that compounds containing similar piperidine and oxadiazole structures act as effective inhibitors of acetylcholinesterase and urease enzymes. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain infections .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is critical for understanding how modifications to the compound can enhance its efficacy:

- Variations in substituents on the oxadiazole ring or the piperidine moiety can significantly alter the pharmacological profile. For example, changes in the aromatic substituents have been linked to improved binding affinity to target proteins .

Computational Studies

In silico studies have been employed to predict the interactions of this compound with biological targets:

- Molecular docking simulations indicate that the compound can effectively bind to various protein targets, suggesting potential pathways for therapeutic application. These computational approaches help identify promising candidates for further experimental validation .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Linker Modifications

- Thioether vs. Benzamide: Derivatives 6a–o () use a thioether bridge, which enhances metabolic stability but may reduce solubility compared to the benzamide linker in the target compound.

- Synthetic Routes : The thioether derivatives require LiH/DMF-mediated coupling (Step V, ), whereas benzamide formation likely involves carbodiimide coupling or nucleophilic acyl substitution, impacting scalability and purity.

Oxadiazole Substituents

- The 3,4,5-trimethoxyphenyl group in the target compound is structurally analogous to combretastatin A-4, a potent antimitotic agent.

- Electron-Withdrawing vs. Donor Groups: The trimethoxy group’s electron-donating nature may enhance π-stacking interactions in hydrophobic binding pockets, contrasting with electron-withdrawing substituents (e.g., nitro groups) in some 6a–o derivatives, which prioritize membrane penetration for antibacterial effects.

Preparation Methods

Hydrazide Formation

3,4,5-Trimethoxybenzoic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate in ethanol at 0–5°C. This yields 3,4,5-trimethoxybenzohydrazide with 92% efficiency.

Reaction Conditions :

- Solvent : Anhydrous ethanol

- Temperature : 0–5°C (acid chloride formation), room temperature (hydrazide synthesis)

- Workup : Filtration and recrystallization from ethanol/water

Oxidative Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization using iodine (I₂) and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 100°C for 1 hour. This method, adapted from recent protocols, avoids toxic reagents like lead tetraacetate and achieves yields of 78–85%.

Critical Parameters :

- Oxidizing Agent : I₂ (2.5 equiv)

- Base : K₂CO₃ (3.0 equiv)

- Reaction Time : 1–2 hours

Synthesis of 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride

Sulfonation of 4-Carboxybenzenesulfonyl Chloride

4-Carboxybenzenesulfonyl chloride is reacted with 4-methylpiperidine in dichloromethane (DCM) at room temperature for 6 hours. Triethylamine (TEA) is used to scavenge HCl, yielding 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid (87% yield).

Optimization Note :

- Solvent : DCM > THF due to better solubility of sulfonyl chloride

- Base : TEA (3.0 equiv) ensures complete deprotonation

Conversion to Benzoyl Chloride

The benzoic acid derivative is treated with oxalyl chloride (2.0 equiv) and catalytic DMF in DCM at 0°C, followed by warming to room temperature. This step achieves quantitative conversion to the acyl chloride.

Amide Coupling and Final Product Formation

The oxadiazol-2-amine and benzoyl chloride are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile at 50°C for 12 hours. This method minimizes racemization and affords the final product in 76% yield after purification via column chromatography (silica gel, ethyl acetate/hexane).

Purification Data :

- Stationary Phase : Silica gel (230–400 mesh)

- Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient)

- Purity : >99% (HPLC, C18 column, acetonitrile/water)

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Oxadiazole Cyclization | I₂/K₂CO₃/DMSO/100°C | 85 | High yield, minimal byproducts | Requires anhydrous conditions |

| Sulfonation | TEA/DCM/rt | 87 | Scalable, mild conditions | Long reaction time (6 hours) |

| Amide Coupling | EDCI/HOBt/CH₃CN/50°C | 76 | High regioselectivity | Cost of coupling reagents |

Mechanistic Insights and Side Reactions

- Oxadiazole Formation : Iodine facilitates dehydrogenative cyclization by abstracting a hydrogen atom from the hydrazide N–H bond, promoting ring closure. Competing pathways include over-oxidation to nitriles if excess iodine is used.

- Sulfonation : The nucleophilic attack of 4-methylpiperidine on the electrophilic sulfur atom in benzenesulfonyl chloride proceeds via a two-step mechanism, with TEA neutralizing HCl to prevent side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.